![molecular formula C12H19O5PS B1315791 Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate CAS No. 60682-95-3](/img/structure/B1315791.png)
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
Übersicht
Beschreibung
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organic compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a benzene ring substituted with a methyl group and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate typically involves the reaction of diethyl phosphite with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:
Diethyl phosphite+4-methylbenzenesulfonyl chloride→Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate serves as a reagent in the synthesis of diverse organic compounds. Its phosphonate group allows it to participate in various chemical reactions, including oxidation, reduction, and substitution:
- Oxidation : The compound can be oxidized to form sulfone derivatives using agents such as hydrogen peroxide.
- Reduction : It can undergo reduction reactions to convert the sulfonyl group into a sulfide using lithium aluminum hydride.
- Substitution : The phosphonate group can engage in nucleophilic substitution reactions with alkoxides or amines under basic conditions.
Reaction Overview
Reaction Type | Reaction Example | Common Reagents |
---|---|---|
Oxidation | This compound → Sulfone Derivative | Hydrogen Peroxide |
Reduction | This compound → Sulfide | Lithium Aluminum Hydride |
Substitution | This compound + Nucleophile → Substituted Product | Alkoxides, Amines |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in the development of pharmaceuticals. Notably, it has shown promise as an antiviral agent. Its mechanism of action involves interference with viral replication processes by inhibiting key enzymes essential for the lifecycle of certain viruses. This has been particularly noted in studies focusing on its efficacy against specific viral pathogens.
Case Study: Antiviral Activity
Research indicates that this compound mimics natural substrates involved in viral metabolism, enhancing its specificity and efficacy against viral targets. Interaction studies have demonstrated that it interacts with various biological targets, providing insights into its potential therapeutic applications.
Material Science
The compound is also explored for its applications in material science, particularly in the preparation of advanced materials with tailored properties. Its unique structural features contribute to the development of materials that may exhibit specific chemical or physical properties desirable for various applications.
Comparison with Structural Analogues
This compound shares structural similarities with several other compounds, each exhibiting unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diethyl 4-Methylbenzylphosphonate | C₁₂H₁₉O₃P | Lacks sulfonyl group; primarily used as a pesticide |
Diethoxyphosphoryl methyl 4-methylbenzenesulfonate | C₁₂H₁₉O₅PS | Contains ethoxy groups; different reactivity |
Dimethyl 4-Methylbenzenesulfonylmethylphosphonate | C₁₂H₁₉O₄PS | Dimethyl substitution alters biological activity |
Wirkmechanismus
The mechanism of action of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a nucleophile, participating in various biochemical pathways. The sulfonyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl benzylphosphonate
- Diethyl toluenesulfonylmethyl-phosphonate
- Diethyl phenylphosphonate
Uniqueness
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is unique due to the presence of both a sulfonyl group and a phosphonate group attached to a benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Biologische Aktivität
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₉O₅PS and a molecular weight of 306.32 g/mol. The compound features a phosphonate group and a sulfonyl group attached to a methylbenzene moiety, which are critical for its biological activity.
The compound primarily exhibits antiviral properties , functioning through the inhibition of viral replication processes. It likely interferes with specific enzymes essential for viral life cycles, mimicking natural substrates involved in viral metabolism. This mechanism has been substantiated by various studies demonstrating its effectiveness against certain viral pathogens.
Biological Activity Overview
- Antiviral Activity : this compound has shown significant antiviral activity, particularly against RNA viruses. Its ability to inhibit viral replication makes it a candidate for further development as an antiviral agent.
- Cytotoxic Effects : Research indicates that this compound can exhibit cytotoxic effects on cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for therapeutic applications, potentially allowing for targeted cancer treatments .
- Interaction with Enzymes : The compound interacts with various biological targets, including enzymes involved in metabolic pathways related to viral infections and cancer cell proliferation. These interactions help elucidate its mechanism of action and potential therapeutic applications .
Antiviral Studies
A study focusing on the compound's antiviral properties highlighted its effectiveness against specific viral strains, demonstrating a clear dose-dependent relationship in inhibiting viral replication. The study reported an IC50 value (the concentration required to inhibit 50% of the virus) that supports its potential as an antiviral agent.
Cancer Cell Studies
In another investigation, this compound was found to inhibit the growth of various cancer cell lines without affecting normal cells at concentrations below 10 µM. This selectivity suggests a promising avenue for developing new cancer therapies that minimize damage to healthy tissues .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diethyl 4-Methylbenzylphosphonate | C₁₂H₁₉O₃P | Lacks the sulfonyl group; used primarily as a pesticide |
Diethoxyphosphoryl methyl 4-methylbenzenesulfonate | C₁₂H₁₉O₅PS | Contains ethoxy groups; exhibits different reactivity |
Dimethyl 4-Methylbenzenesulfonylmethylphosphonate | C₁₂H₁₉O₄PS | Dimethyl substitution alters biological activity |
The presence of the sulfonyl group in this compound enhances its specificity and efficacy as an antiviral agent compared to its analogs.
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O5PS/c1-4-16-18(13,17-5-2)10-19(14,15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOEWHXHLPENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557919 | |
Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60682-95-3 | |
Record name | Diethyl [(4-methylbenzene-1-sulfonyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.